[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine
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Overview
Description
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine is a synthetic organic compound that features a pyrazole ring substituted with an ethyl, fluoro, and methyl group, as well as a furan ring attached via a methylamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the ethyl, fluoro, and methyl substituents. The furan ring is then attached via a methylamine linker. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro-substituted position, using reagents like sodium methoxide (NaOCH₃).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can lead to fully hydrogenated derivatives.
Scientific Research Applications
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine: Similar structure but with a thiophene ring instead of a furan ring.
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(pyridin-2-yl)methyl]amine: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine is unique due to the specific combination of substituents on the pyrazole ring and the presence of a furan ring. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine is a synthetic compound that belongs to the class of pyrazoles, which are known for their diverse biological activities. This compound's unique structure, featuring both pyrazole and furan moieties, contributes to its potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action based on current research findings.
- Molecular Formula : C12H18FN5
- Molecular Weight : 287.77 g/mol
- Structure : The compound contains a pyrazole ring substituted with ethyl and fluorine groups, linked to a furan ring through a methylamine bridge.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
The biological mechanisms of this compound primarily involve:
- Interaction with Enzymes : The compound may bind to active sites of enzymes, altering their function and leading to therapeutic effects.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : The initial step involves the reaction of hydrazine with a β-diketone under acidic conditions to form the pyrazole core.
- Substitution Reactions : Ethyl and fluorine groups are introduced through appropriate substitution reactions.
- Furan Attachment : The furan ring is added via a methylation reaction to complete the structure.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL, demonstrating its potential as an antimicrobial agent.
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C12H16FN3O |
---|---|
Molecular Weight |
237.27 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C12H16FN3O/c1-3-16-12(13)11(9(2)15-16)8-14-7-10-5-4-6-17-10/h4-6,14H,3,7-8H2,1-2H3 |
InChI Key |
SCGNRIVAFMUBAA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNCC2=CC=CO2)F |
Origin of Product |
United States |
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